An In-depth Technical Guide to the Mechanism of Action of Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)
An In-depth Technical Guide to the Mechanism of Action of Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS)
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl succinate (DSS), formally known as Bis(2,5-dioxopyrrolidin-1-yl) succinate, is a cornerstone reagent in the field of bioconjugation and proteomics.[1] As a homobifunctional N-hydroxysuccinimide (NHS) ester, DSS is extensively used to covalently link interacting proteins, effectively freezing transient interactions for subsequent analysis.[2][3] This guide provides a detailed examination of its mechanism of action, experimental protocols, and the critical parameters governing its use.
Core Mechanism of Action: Amine-Reactive Crosslinking
The functionality of DSS is rooted in its two N-hydroxysuccinimide (NHS) ester groups located at either end of a succinate spacer.[4] These NHS esters are highly reactive towards nucleophilic primary amines, which are abundantly available in proteins.[5][6] The primary targets are the ε-amino group of lysine side chains and the α-amino group at the N-terminus of polypeptide chains.[6][7]
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][5] This reaction is most efficient in a pH range of 7 to 9.[7][8] Below this range, the amine groups are largely protonated and thus non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis.[2][7]
While DSS is highly selective for primary amines, some side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, though these are less significant.[9][10]
The water-insoluble and hydrophobic nature of DSS allows it to permeate cell membranes, making it a valuable tool for intracellular crosslinking.[7][11] For applications requiring crosslinking of cell-surface proteins without membrane permeation, its water-soluble analog, BS3 (Bis(sulfosuccinimidyl) suberate), is typically used.[7]
Quantitative Data for Experimental Design
Successful crosslinking experiments require careful control of reaction parameters. The following table summarizes key quantitative data for the use of DSS.
| Parameter | Value / Range | Source(s) |
| Molecular Weight | 368.34 g/mol | [8] |
| Spacer Arm Length | 11.4 Å | [8] |
| Optimal Reaction pH | 7.0 - 9.0 | [2][7][8] |
| Recommended Molar Excess | 10-fold (for protein > 5 mg/mL) 20- to 50-fold (for protein < 5 mg/mL) | [7][12] |
| Final Concentration | 0.25 - 5 mM | [7][8] |
| Reaction Time | 30 - 60 minutes at Room Temperature 2 - 3 hours on Ice | [7][8][12] |
| Quenching Reagent | Tris, Glycine, or Lysine | [8][13] |
| Quenching Concentration | 10 - 50 mM (final concentration) | [7][13] |
| Quenching Time | 15 minutes at Room Temperature | [7][12] |
Experimental Protocols
The following sections provide detailed methodologies for typical crosslinking experiments using DSS.
This protocol outlines the steps for crosslinking purified proteins or proteins in a cell lysate.
1. Materials and Reagent Preparation
-
DSS Stock Solution: DSS is moisture-sensitive and should be stored desiccated at -20°C.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][8] Immediately before use, dissolve DSS in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 25 mM). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[7][13]
-
Conjugation Buffer: Use a non-amine-containing buffer with a pH between 7 and 9. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[7][13] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with DSS.[2]
-
Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, glycine, or lysine at pH 7.5.[13] This will be used to stop the crosslinking reaction.
2. Crosslinking Procedure
-
Prepare the protein sample in the chosen conjugation buffer. If the sample is in an amine-containing buffer, it must be exchanged via dialysis or gel filtration.[12]
-
Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[7]
-
Mix gently and incubate the reaction. For most applications, incubating for 30-60 minutes at room temperature is sufficient.[7][8] Alternatively, the reaction can be performed for 2 hours on ice to slow the reaction rate.[7]
3. Quenching and Downstream Processing
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is neutralized.[7][12]
-
The crosslinked sample is now ready for analysis. Unreacted DSS and quenching buffer can be removed by methods such as dialysis or gel filtration if necessary.[8]
-
Analyze the crosslinked products using techniques like SDS-PAGE, Western blotting, or mass spectrometry.[14]
DSS's membrane permeability allows for the crosslinking of proteins within living cells.[3][7]
1. Cell Preparation
-
Harvest cells and wash them three times with an ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing components from the culture medium.[7]
-
Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.[7]
2. Crosslinking and Quenching
-
Prepare the DSS solution in DMSO immediately before use.
-
Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[7]
-
Incubate the mixture for 30 minutes at room temperature.[7]
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 10-20 mM.[7]
-
Incubate for 15 minutes at room temperature to stop the reaction.[7]
-
The cells can now be pelleted and lysed for further analysis of the crosslinked protein complexes.
Visualizations
The following diagrams illustrate the chemical mechanism, experimental workflow, and logical relationships involved in DSS crosslinking.
Caption: Chemical reaction mechanism of DSS with primary amines on two proteins.
Caption: General experimental workflow for protein crosslinking using DSS.
Caption: Logical relationships influencing DSS crosslinking efficiency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. Buy Bis(2,5-dioxopyrrolidin-1-yl) succinate | 30364-60-4 [smolecule.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSS Crosslinker 100 mg CAS 68528-80-3 - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. DSS (disuccinimidyl suberate), No-Weigh™ Format - FAQs [thermofisher.com]
- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
